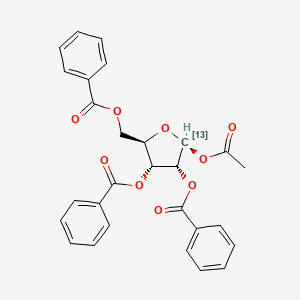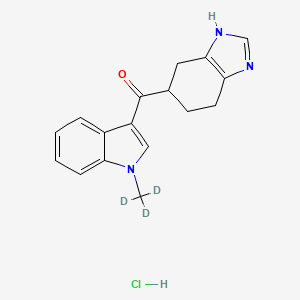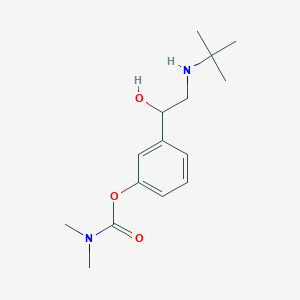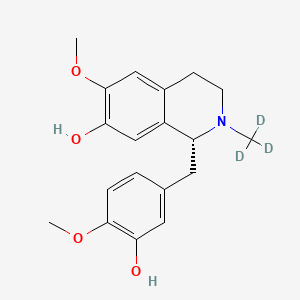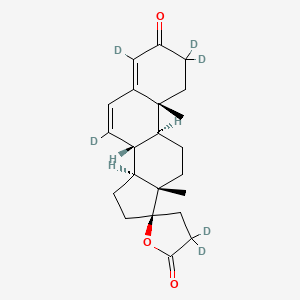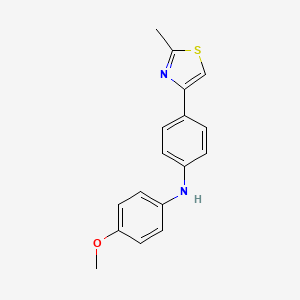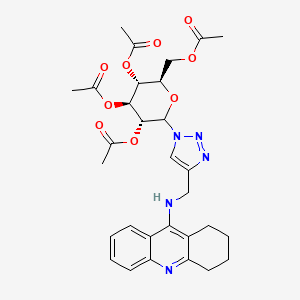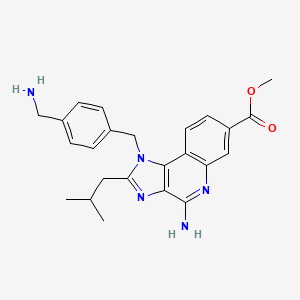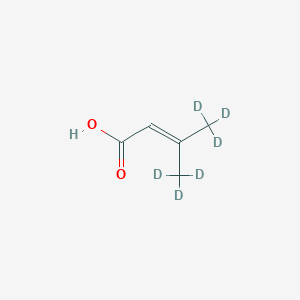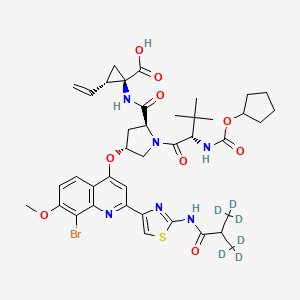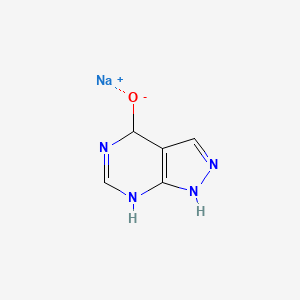![molecular formula C11H12N2O6 B12410257 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. Its applications span various domains, making it a compound of considerable scientific importance.
准备方法
The synthesis of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the ethynyl group through a palladium-catalyzed coupling reaction. The final deprotection step yields the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, leading to the formation of substituted derivatives
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is utilized in the development of diagnostic tools and biochemical assays
作用机制
The mechanism of action of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar compounds include:
Uridine: A naturally occurring nucleoside with a similar structure but lacking the ethynyl group.
5-fluorouridine: A fluorinated analog used in cancer treatment.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Another nucleoside analog with different substituents .
The uniqueness of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione lies in its ethynyl group, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8+,9-,11?/m1/s1 |
InChI 键 |
KPLKOOBPQQYUTM-MNYIIIIRSA-N |
手性 SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
规范 SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


